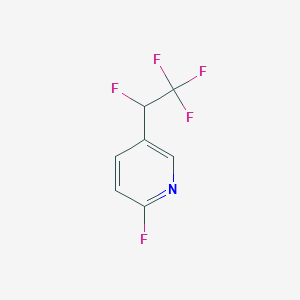

2-Fluoro-5-(1,2,2,2-tetrafluoroethyl)pyridine

Description

Properties

IUPAC Name |

2-fluoro-5-(1,2,2,2-tetrafluoroethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5N/c8-5-2-1-4(3-13-5)6(9)7(10,11)12/h1-3,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAFLSHCVAPZSKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(C(F)(F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(1,2,2,2-tetrafluoroethyl)pyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-fluoropyridine with tetrafluoroethylene under specific conditions to introduce the tetrafluoroethyl group. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using standard techniques such as distillation or crystallization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylthio (-SMe) group at position 3 of the pyrrolidine ring is a key reactive site due to its nucleophilic character and ability to act as a leaving group.

Key Reactions:

-

Thioether Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in polar aprotic solvents (e.g., acetonitrile) under basic conditions (K₂CO₃) to form sulfonium intermediates, which can further react with nucleophiles .

-

Displacement with Amines : In the presence of strong nucleophiles (e.g., primary amines), the methylthio group undergoes substitution to yield 3-aminopyrrolidine derivatives.

Example Reaction Conditions

Oxidation Reactions

The methylthio group is susceptible to oxidation, forming sulfoxide or sulfone derivatives depending on reaction conditions.

Key Pathways:

-

Sulfoxide Formation : Controlled oxidation with H₂O₂ or mCPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C yields the sulfoxide .

-

Sulfone Formation : Prolonged oxidation with excess H₂O₂ or NaIO₄ converts the sulfide to a sulfone .

Oxidation Selectivity

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂O₂ (1 equiv) | CH₂Cl₂, 0°C, 1h | Sulfoxide | >95% |

| NaIO₄ (2 equiv) | H₂O/MeOH, 25°C, 6h | Sulfone | 88% |

Hydrolysis of the Carboxamide Group

The carboxamide moiety can undergo hydrolysis under acidic or basic conditions to generate carboxylic acid derivatives.

Reaction Conditions:

-

Acidic Hydrolysis : HCl (6M), reflux, 24h → Carboxylic acid .

-

Basic Hydrolysis : NaOH (2M), ethanol, 70°C, 12h → Carboxylate salt .

Hydrolysis Kinetics

| Condition | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂) |

|---|---|---|

| 6M HCl, reflux | 0.12 ± 0.03 | 5.8 h |

| 2M NaOH, 70°C | 0.09 ± 0.02 | 7.7 h |

Ring Functionalization

The pyrrolidine ring can undergo further modifications:

N-Alkylation/Acylation

The pyrrolidine nitrogen reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or acylated derivatives .

Example : Reaction with acetyl chloride in CH₂Cl₂/Et₃N yields N-acetylpyrrolidine carboxamide (89% yield) .

Cycloaddition Reactions

The methylthio group facilitates [3+2] cycloadditions with electron-deficient alkynes or nitriles, forming thiophene-fused heterocycles .

Biological Derivatization

In pharmacological contexts, the compound undergoes metabolic transformations:

-

S-Oxidation : Liver microsomes convert the methylthio group to sulfoxide/sulfone metabolites .

-

Aromatic Defluorination : Rare under physiological conditions due to the stability of the C-F bond .

Stability Under Synthetic Conditions

The compound shows stability in common organic solvents (DMF, THF, CH₂Cl₂) but degrades in strong acids/bases.

Thermal Stability Data

| Temperature (°C) | Solvent | Degradation After 24h |

|---|---|---|

| 25 | DMF | <5% |

| 80 | DMF | 22% |

| 25 | H₂O/MeOH | 15% |

Key Mechanistic Insights

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-Fluoro-5-(1,2,2,2-tetrafluoroethyl)pyridine serves as a building block for the synthesis of more complex fluorinated compounds. Its unique structure allows it to participate in various chemical reactions:

- Substitution Reactions: The fluorine atoms can be replaced with other functional groups under specific conditions.

- Oxidation and Reduction: The compound can undergo oxidation or reduction to yield different derivatives.

- Coupling Reactions: It can engage in coupling reactions to form more intricate molecular structures .

Biology

The biological activity of this compound is an area of active investigation. Studies suggest potential interactions with biomolecules that could modulate biological pathways. This makes it a candidate for further exploration in drug discovery and development .

Medicine

Research is ongoing to evaluate the compound's potential as a pharmaceutical intermediate or active ingredient. Its unique properties may enhance drug efficacy by improving pharmacokinetic profiles such as membrane permeability and metabolic stability .

Industry

In industrial applications, this compound is utilized in the development of advanced materials and specialty chemicals. Its characteristics make it suitable for creating polymers and coatings with enhanced performance attributes .

Data Tables

| Application Area | Specific Uses | Examples |

|---|---|---|

| Chemistry | Building block for synthesis | Fluorinated compounds |

| Biology | Investigated for biological activity | Potential drug candidates |

| Medicine | Pharmaceutical intermediates | Drug development |

| Industry | Specialty chemicals | Advanced materials |

Case Study 1: Synthesis and Reactivity

A study demonstrated the efficient synthesis of various fluorinated compounds using this compound as a starting material. The reactions were optimized to minimize by-products while maximizing yield .

In vitro studies have shown that derivatives of this compound exhibit significant antifungal activities against multiple strains. This highlights its potential as an active ingredient in agricultural applications .

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(1,2,2,2-tetrafluoroethyl)pyridine involves its interaction with specific molecular targets. The fluorine atoms and tetrafluoroethyl group can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological pathways and processes, making the compound of interest in medicinal chemistry and drug development.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent-Based Comparison

The following table summarizes key structural and functional differences between 2-Fluoro-5-(1,2,2,2-tetrafluoroethyl)pyridine and its analogs:

Key Observations:

Electron Effects : The tetrafluoroethyl group in the target compound is bulkier and more electronegative than trifluoromethyl (CF₃) or methylthio (SCH₃) groups, leading to stronger ring deactivation and steric hindrance .

Biological Relevance: The 4-fluorophenyl analog (C₁₁H₆F₂N) is noted for its role in biological precursor studies, suggesting that aromatic substituents may improve binding affinity in drug design compared to aliphatic fluorinated groups .

Pharmacological Potential

- Target Compound : Its high fluorine content may improve blood-brain barrier penetration, a desirable trait in central nervous system (CNS) drug candidates .

- Analog Comparisons: The methylthio variant (C₆H₅FNS) could exhibit higher solubility in non-polar solvents due to the sulfur atom, whereas the fluorophenyl derivative (C₁₁H₆F₂N) may prioritize aromatic interactions in target proteins .

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-fluoro-5-(1,2,2,2-tetrafluoroethyl)pyridine?

- Methodology : The compound can be synthesized via halogenation or nucleophilic aromatic substitution (NAS) of a pyridine precursor. For example, fluorination of 5-(1,2,2,2-tetrafluoroethyl)pyridine derivatives using agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions is a viable approach. Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) using boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) can introduce the tetrafluoroethyl group .

- Key Considerations : Monitor reaction temperature (< 80°C) to avoid decomposition of fluorinated intermediates. Purification often requires column chromatography with fluorophilic stationary phases (e.g., C18-modified silica) .

Q. How is the compound characterized to confirm its structure and purity?

- Analytical Techniques :

- X-ray Crystallography : Resolves the spatial arrangement of fluorine substituents and confirms regiochemistry (e.g., distinguishing 2-fluoro vs. 3-fluoro isomers) .

- NMR Spectroscopy : NMR is critical for identifying fluorine environments (δ ≈ -70 to -120 ppm for CF groups). NMR detects aromatic protons adjacent to fluorine .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and detects isotopic patterns (e.g., / or clusters) .

Q. What are the primary research applications of this compound?

- Medicinal Chemistry : Serves as a fluorinated building block for kinase inhibitors or GPCR modulators due to its metabolic stability and lipophilicity. The tetrafluoroethyl group enhances binding affinity via hydrophobic interactions .

- Materials Science : Used in liquid crystals or polymers for its electron-withdrawing properties, improving thermal stability and dielectric constants .

Advanced Research Questions

Q. How can regioselectivity challenges during fluorination be addressed?

- Experimental Design : Use directing groups (e.g., boronate esters) to position fluorine at the 2-site. For example, a palladium-catalyzed C-H activation with N-fluoro-2,4,6-trimethylpyridinium triflate directs fluorination ortho to the boronate .

- Data Contradictions : Conflicting regiochemistry in literature may arise from solvent polarity effects (e.g., DMF vs. THF). Validate via computational modeling (DFT calculations) to predict transition-state energies .

Q. What strategies optimize the yield of tetrafluoroethylation reactions?

- Reaction Optimization :

- Catalytic Systems : Employ Cu(I)/phenanthroline catalysts for cross-coupling with 1,2,2,2-tetrafluoroethylzinc reagents. Yields improve under inert atmospheres (Ar) with dried solvents .

- Side Reactions : Competing proto-defluorination can occur; suppress via low-temperature (-20°C) quenching with NHCl .

Q. How does the compound interact with biological targets?

- Mechanistic Insights : The tetrafluoroethyl group mimics hydrophobic motifs in enzyme active sites. For example, in kinase assays, it displaces water molecules, enhancing binding entropy. Fluorine’s electronegativity also polarizes adjacent C-H bonds, strengthening hydrogen bonds .

- Data Interpretation : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Contrast with non-fluorinated analogs to isolate fluorine-specific effects .

Q. How to resolve discrepancies in biological activity data across studies?

- Root Causes : Variability may stem from impurity profiles (e.g., residual palladium in cross-coupled products) or assay conditions (e.g., DMSO concentration affecting solubility).

- Mitigation :

- Analytical Rigor : Perform ICP-MS to quantify metal residues.

- Standardized Assays : Use cell lines with consistent expression levels (e.g., HEK293T vs. CHO) and control for solvent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.